4-Oxo-4-sulfanylbut-2-enoic acid
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Overview
Description
4-Oxo-4-sulfanylbut-2-enoic acid is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of both a ketone and a thiol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4-sulfanylbut-2-enoic acid can be achieved through several methods. One notable method involves the microwave-assisted aldol-condensation of glyoxylic acid with methyl ketone derivatives. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . For aryl derivatives, tosic acid is used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4-sulfanylbut-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of both the ketone and thiol groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like sodium borohydride can reduce the ketone group to an alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group yields sulfonic acids, while reduction of the ketone group results in alcohols.
Scientific Research Applications
4-Oxo-4-sulfanylbut-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-oxo-4-sulfanylbut-2-enoic acid exerts its effects involves its high reactivity, particularly the thiol and ketone groups. These functional groups can interact with various molecular targets and pathways, leading to diverse biological activities. For instance, the thiol group can form disulfide bonds with proteins, affecting their function and activity.
Comparison with Similar Compounds
4-Oxo-2-butenoic acid: Lacks the thiol group, making it less reactive in certain contexts.
4-Oxo-4-(arylamino)but-2-enoic acid: Contains an arylamino group instead of a thiol, leading to different reactivity and applications.
2-Hydroxy-4-(3’-oxo-3’H-benzofuran-2’-yliden)but-2-enoic acid: Features a benzofuran ring, which imparts unique properties.
Uniqueness: 4-Oxo-4-sulfanylbut-2-enoic acid’s uniqueness lies in its combination of a ketone and a thiol group, which provides a broad range of reactivity and applications not seen in similar compounds.
Properties
CAS No. |
34039-24-2 |
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Molecular Formula |
C4H4O3S |
Molecular Weight |
132.14 g/mol |
IUPAC Name |
4-oxo-4-sulfanylbut-2-enoic acid |
InChI |
InChI=1S/C4H4O3S/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8) |
InChI Key |
AOVANCZEIHNIHL-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)S)C(=O)O |
Origin of Product |
United States |
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